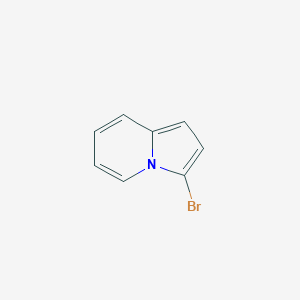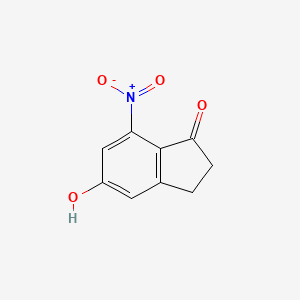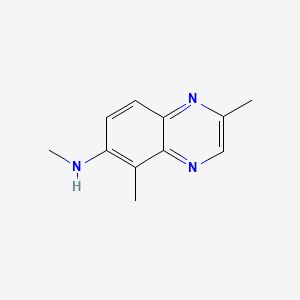
6-Quinoxalinamine, N,2,5-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2,5-Trimethylquinoxalin-6-amine is a heterocyclic aromatic amine with the molecular formula C₁₁H₁₃N₃ and a molecular weight of 187.24 g/mol . This compound belongs to the quinoxaline family, which is known for its diverse biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,2,5-trimethylquinoxalin-6-amine typically involves the condensation of appropriate aromatic amines with 1,2-diketones under acidic or basic conditions. One common method is the reaction of 2,5-dimethylbenzene-1,4-diamine with glyoxal in the presence of a catalyst such as acetic acid . The reaction is usually carried out at elevated temperatures to facilitate the formation of the quinoxaline ring.
Industrial Production Methods: Industrial production of N,2,5-trimethylquinoxalin-6-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N,2,5-trimethylquinoxalin-6-amine .
Análisis De Reacciones Químicas
Types of Reactions: N,2,5-Trimethylquinoxalin-6-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of catalysts like Lewis acids.
Major Products Formed:
Oxidation: Quinoxaline N-oxides.
Reduction: Corresponding amines or partially reduced intermediates.
Substitution: Various substituted quinoxalines depending on the electrophile used.
Aplicaciones Científicas De Investigación
N,2,5-Trimethylquinoxalin-6-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N,2,5-trimethylquinoxalin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects . For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity . In cancer research, N,2,5-trimethylquinoxalin-6-amine has been shown to induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
N,2,5-Trimethylquinoxalin-6-amine can be compared with other similar compounds such as:
N,N,2-Trimethylquinolin-6-amine: Another heterocyclic amine with similar structural features but different biological activities.
Quinoxaline derivatives: A broad class of compounds with diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Uniqueness: N,2,5-Trimethylquinoxalin-6-amine is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
161696-99-7 |
|---|---|
Fórmula molecular |
C11H13N3 |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
N,2,5-trimethylquinoxalin-6-amine |
InChI |
InChI=1S/C11H13N3/c1-7-6-13-11-8(2)9(12-3)4-5-10(11)14-7/h4-6,12H,1-3H3 |
Clave InChI |
QZCXQHBXJNRLHM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C2C(=C(C=CC2=N1)NC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


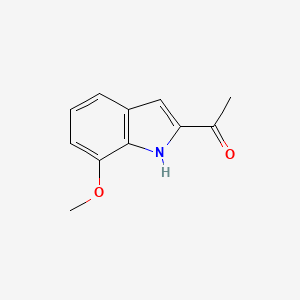
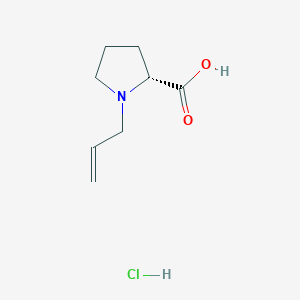
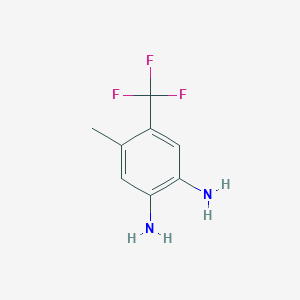
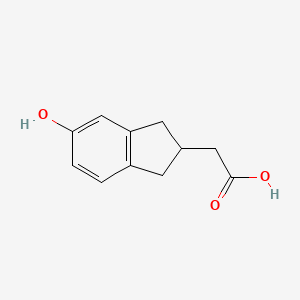



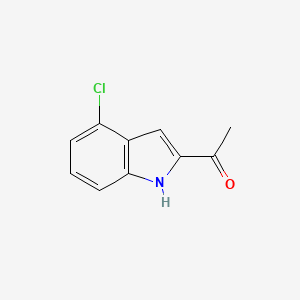

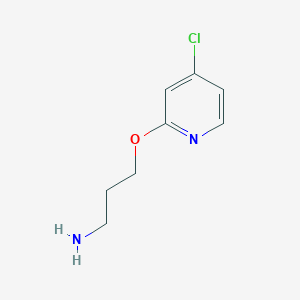
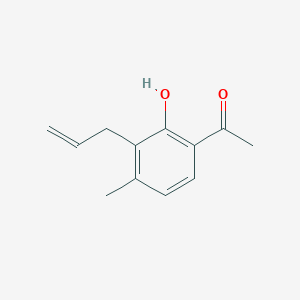
![1-Methyl-1,7-diazaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B11904866.png)
